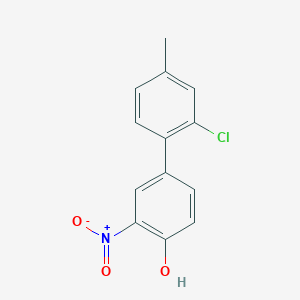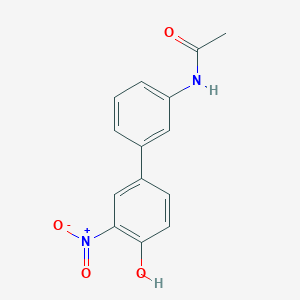
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) is a highly fluorinated nitrophenol compound with a wide range of applications in scientific research. This compound has been used in the synthesis of a variety of organic compounds and has been studied for its potential pharmacological and biochemical activities.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) is not yet fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes and has a wide range of biochemical activities. It is also thought to interact with various receptors and to modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) have not been extensively studied. However, it is believed to have anti-inflammatory, antioxidant, and anti-microbial properties. It has also been shown to inhibit the growth of certain cancer cell lines and to modulate the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) in laboratory experiments is its high purity and stability. The compound is easy to handle and is not toxic. However, it is important to note that the compound is not water-soluble and must be dissolved in organic solvents before use.
Direcciones Futuras
The potential applications of 4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) are still being explored. Future research could focus on the potential pharmacological and biochemical activities of the compound, as well as its potential use in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to explore the mechanism of action of the compound and to better understand its biochemical and physiological effects.
Métodos De Síntesis
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) can be synthesized by the reaction of 4-(3-chloro-5-fluorophenyl)-2-nitrobenzoic acid with sodium hydroxide in ethanol. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
4-(3-Chloro-5-fluorophenyl)-2-nitrophenol (95%) has been used in a variety of scientific research applications. It has been studied for its potential pharmacological and biochemical activities and has been used in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Propiedades
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZROGRGNFDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686283 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-22-1 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)


![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)